molecular formula C13H12ClN3O2S B14879970 N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14879970
M. Wt: 309.77 g/mol
InChI Key: SPGUKXQFJMBIES-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenyl group, a hydroxy-methylpyrimidinyl group, and a thioacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide typically involves the following steps:

    Formation of the thioacetamide linkage: This can be achieved by reacting 2-chlorophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the pyrimidinyl group: The intermediate product is then reacted with 4-hydroxy-6-methylpyrimidine-2-thiol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group (if present) or the chlorophenyl ring, potentially leading to amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially if there are electron-withdrawing groups present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide: can be compared to other thioacetamide derivatives or pyrimidinyl compounds.

    Unique Features: The combination of the chlorophenyl and pyrimidinyl groups with a thioacetamide linkage may confer unique biological properties not seen in other similar compounds.

List of Similar Compounds

  • N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide
  • N-(2-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(2-chlorophenyl)-2-(thioacetamide)

Properties

Molecular Formula

C13H12ClN3O2S

Molecular Weight

309.77 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H12ClN3O2S/c1-8-6-11(18)17-13(15-8)20-7-12(19)16-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)

InChI Key

SPGUKXQFJMBIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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